5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine typically involves the reaction of 2-aminothiazole with suitable chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) under microwave irradiation to produce the desired dichloro derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiourea, and azides.
Oxidation and Reduction Reactions: The compound can participate in oxidative dehydrogenation and reduction reactions, often involving catalysts like copper or zinc.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiourea, and azides, typically under mild to moderate temperatures.
Oxidation Reactions: Catalysts such as copper or zinc are used, often under aerobic conditions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: Compounds with altered oxidation states, often leading to the formation of new heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties, particularly in the development of new therapeutic agents.
Biological Research: It is used in studies investigating its effects on various biological pathways and cellular processes.
Industrial Applications: The compound serves as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[5,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with comparable pharmacological properties.
Uniqueness: 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its lipophilicity and pharmacokinetic properties. This makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and selectivity .
Eigenschaften
Molekularformel |
C6Cl2F3N3S |
---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
5,7-dichloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6Cl2F3N3S/c7-2-1-3(14-5(8)13-2)15-4(12-1)6(9,10)11 |
InChI-Schlüssel |
PBSMAVYKRUJSDE-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(N=C1Cl)Cl)SC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.